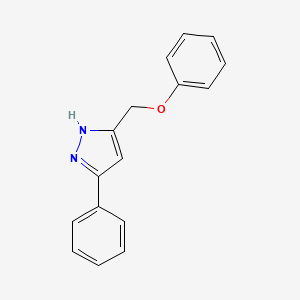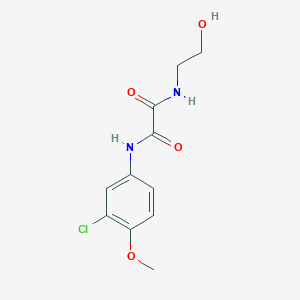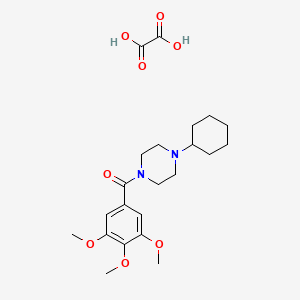![molecular formula C18H25N3O B4979723 8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine](/img/structure/B4979723.png)
8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine, also known as MEOP or 8-MeO-Piperazine, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been studied for its potential use in scientific research. MEOP is a potent agonist of the serotonin receptor, which is involved in the regulation of mood, cognition, and behavior.
Mecanismo De Acción
8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine acts as a potent agonist of the serotonin receptor, which is a G protein-coupled receptor that is involved in the regulation of mood, cognition, and behavior. 8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine binds to the serotonin receptor and activates downstream signaling pathways, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine can induce changes in behavior and brain activity in animal models, which can provide insights into the mechanisms underlying psychiatric disorders such as depression, anxiety, and schizophrenia. 8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine has been shown to increase locomotor activity, induce hyperthermia, and alter the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine has several advantages as a research tool, including its potent agonist activity at the serotonin receptor, its ability to induce changes in behavior and brain activity, and its relative ease of synthesis. However, 8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine also has several limitations, including its potential toxicity, its limited solubility in aqueous solutions, and its potential for abuse.
Direcciones Futuras
There are several future directions for research on 8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine, including the investigation of its effects on different serotonin receptor subtypes, the development of more selective agonists and antagonists of the serotonin receptor, and the exploration of its potential therapeutic applications in the treatment of psychiatric disorders. Additionally, more studies are needed to determine the optimal dose and route of administration of 8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine, as well as its long-term effects on behavior and brain function.
Métodos De Síntesis
8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine can be synthesized using a variety of methods, including the reaction of 4-methyl-8-methoxy-quinoline with 1-piperidinyl ethylamine. The synthesis of 8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine has been described in several scientific papers, and the purity and yield of the compound can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine has been studied for its potential use in scientific research, particularly in the field of neuroscience. 8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine is a potent agonist of the serotonin receptor, which is involved in the regulation of mood, cognition, and behavior. Studies have shown that 8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine can induce changes in behavior and brain activity in animal models, which can provide insights into the mechanisms underlying psychiatric disorders such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
8-methoxy-4-methyl-N-(2-piperidin-1-ylethyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-14-13-17(19-9-12-21-10-4-3-5-11-21)20-18-15(14)7-6-8-16(18)22-2/h6-8,13H,3-5,9-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJLAPGDEBSXEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCCN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4979645.png)
![2-{2-[(methylamino)methyl]phenoxy}-N-phenylacetamide](/img/structure/B4979652.png)
![N~2~-(4-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4979661.png)


![2-(4-hydroxyphenyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B4979687.png)
![2,6-di-tert-butyl-4-[(2-hydroxyphenyl)(4-morpholinyl)methyl]phenol](/img/structure/B4979696.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4979701.png)

![5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4979717.png)
![diethyl 2,2'-[(1,2-dioxo-1,2-ethanediyl)diimino]bis[4-(4-methylphenyl)-3-thiophenecarboxylate]](/img/structure/B4979727.png)
![4-{[4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]carbonyl}pyridine trifluoroacetate](/img/structure/B4979744.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide trifluoroacetate](/img/structure/B4979760.png)